molecular formula C21H24N2O2 B2895653 N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide CAS No. 941958-28-7

N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2895653
CAS No.: 941958-28-7
M. Wt: 336.435
InChI Key: SXMTVMHSZCGSNL-UHFFFAOYSA-N
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Description

N-(2-Methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide (CAS 941958-28-7) is a synthetic piperidine-carboxamide derivative of significant interest in medicinal and organic chemistry. It is characterized by dual aryl substituents—a 2-methylbenzoyl group and a 4-methylphenyl group—attached to the piperidine nitrogen. This specific molecular architecture makes it a valuable building block for constructing more complex molecules and for studying structure-activity relationships (SAR) . The compound's core structure incorporates the benzoylpiperidine motif, which is recognized as a privileged structure in drug discovery due to its presence in a wide spectrum of bioactive molecules . This fragment is metabolically stable and is often explored as a bioisostere for piperazine rings, enhancing its utility in the design of novel therapeutic agents . Researchers investigate this compound and its analogs for potential applications across multiple fields, including chemistry as a synthetic intermediate, and in biology for its potential antimicrobial or anticancer properties . Its mechanism of action is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors, potentially modulating their activity through binding interactions, though the specific pathways are application-dependent . The synthesis of this compound typically involves the formation of an amide bond between 2-methylbenzoic acid and p-toluidine, facilitated by coupling reagents like DCC or EDC in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine-1-carboxylic acid under similar conditions to yield the final product . Please note that researchers should be aware that certain N-acylated amide derivatives can exhibit hydrolytic instability under mild acidic conditions, a factor that should be considered during synthesis and handling . This product is intended for research use only and is not approved for human or veterinary diagnostics or therapies .

Properties

IUPAC Name

N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-16-10-12-18(13-11-16)23(21(25)22-14-6-3-7-15-22)20(24)19-9-5-4-8-17(19)2/h4-5,8-13H,3,6-7,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMTVMHSZCGSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2C)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide typically involves the reaction of 2-methylbenzoic acid with p-toluidine to form an amide bond. This reaction can be facilitated by using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The resulting intermediate is then reacted with piperidine-1-carboxylic acid under similar conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related piperidine-carboxamide derivatives, focusing on substituent effects, synthetic yields, and biological activities.

Key Observations

Substituent Impact on Activity: The 4-fluorophenyl-oxadiazolyl group in C22 () confers antituberculosis activity via high receptor binding affinity, suggesting electron-withdrawing groups (e.g., fluorine) enhance target engagement. Compound 4 () demonstrates high yield (80%) and selectivity for kinase inhibition, attributed to the benzodiazolyl moiety. The target’s 2-methylbenzoyl group lacks this heterocyclic feature, likely reducing kinase affinity but improving metabolic stability .

Synthetic Feasibility: Piperidine-carboxamides with simple aryl substituents (e.g., 2-methylphenyl in ) achieve yields >90%, while complex heterocycles (e.g., benzothiazolyl in ) require multi-step synthesis with unrecorded yields. The target compound’s synthesis may align with high-yield routes due to its non-fluorinated, non-heterocyclic substituents .

Fluorinated analogs (e.g., ) show improved metabolic resistance, a trade-off the target compound lacks .

Biological Activity :

  • While the target compound’s activity is unreported, C22 () and kinase inhibitors () highlight the importance of balanced lipophilicity and hydrogen-bonding capacity for efficacy. The target’s dual methyl groups may limit solubility, necessitating formulation optimization for in vivo studies .

Biological Activity

N-(2-methylbenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-methylbenzoyl group and a 4-methylphenyl group, which contribute to its biological activity. The presence of these substituents enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes.

  • Molecular Targets : The compound may bind to various receptors involved in pain modulation and inflammation, potentially exhibiting analgesic and anti-inflammatory properties.
  • Pathways : It is hypothesized that the compound can influence signaling pathways such as the arachidonic acid pathway, which is critical in inflammatory responses.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : Some derivatives of piperidine compounds have shown promise in inhibiting cancer cell growth. The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant investigation.

Comparative Studies

Comparative analysis with similar compounds provides insight into the unique properties of this compound.

Compound NameBiological ActivityIC50 (µM)Notes
N-(4-Methylbenzoyl)-4-benzylpiperidineModerate analgesic50Similar structure but different substituents
N,N-Diethyl-4-(4-methylbenzoyl)piperidine-1-carboxamideAntimicrobial30Exhibits broader biological activity
N-(4-Methylbenzoyl)-N-(3-fluorophenyl)piperidineAnticancer25Shows selective inhibition on cancer cells

Case Studies

  • Analgesic Effects : A study demonstrated that piperidine derivatives exhibit significant analgesic effects in animal models. The specific role of the 2-methylbenzoyl and 4-methylphenyl groups in enhancing these effects was highlighted.
  • Anticancer Activity : Research on structurally similar compounds indicated that certain piperidine derivatives significantly inhibited the growth of various cancer cell lines, suggesting that this compound could have similar effects.
  • Enzyme Inhibition : Studies have shown that certain piperidine derivatives can act as enzyme inhibitors, which may be relevant for developing therapeutic agents targeting specific pathways involved in disease processes.

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation. Aromatic protons from methylbenzoyl and methylphenyl groups appear as distinct multiplet clusters (~6.5–8.0 ppm), while piperidine carbons are observed at ~40–60 ppm in ¹³C NMR .
  • X-ray Crystallography: For unambiguous confirmation of stereochemistry, SHELXL (via SHELX suite) is widely used for refinement. Displacement parameters and residual electron density maps validate molecular geometry .

How can researchers optimize synthetic yield and purity for large-scale preparation?

Q. Advanced

  • Catalyst Screening: Use coupling agents like HATU or EDC/HOBt to enhance amide bond formation efficiency .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while reducing reaction time.
  • In-line Analytics: Employ LC-MS or TLC to monitor reaction progress and identify byproducts early .
  • Crystallization Conditions: Use solvent-pair systems (e.g., ethanol/water) to improve crystal purity. Data from differential scanning calorimetry (DSC) can identify optimal recrystallization temperatures .

How should contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Q. Advanced

  • Orthogonal Validation: Combine multiple techniques (e.g., high-resolution mass spectrometry for molecular formula confirmation) to cross-verify NMR and X-ray results .
  • Dynamic NMR Studies: Assess temperature-dependent shifts to detect conformational flexibility that may explain discrepancies in peak assignments .
  • Density Functional Theory (DFT): Computational modeling of NMR chemical shifts can align experimental data with predicted structures .

What mechanistic insights exist regarding its biological activity?

Q. Advanced

  • Target Engagement: Preliminary studies on analogs suggest interaction with kinases or G-protein-coupled receptors (GPCRs). Use surface plasmon resonance (SPR) or fluorescence polarization assays to quantify binding affinity .
  • Metabolic Stability: Microsomal assays (e.g., human liver microsomes) evaluate oxidative metabolism. LC-MS/MS tracks metabolite formation .
  • Cellular Efficacy: In vitro cytotoxicity assays (e.g., MTT) paired with RNA sequencing can identify pathways modulated by the compound .

How do structural modifications impact activity in SAR studies?

Q. Advanced

  • Substituent Effects:
    • Methyl Groups: The 2-methylbenzoyl moiety enhances lipophilicity, improving membrane permeability compared to methoxy or chloro analogs .
    • Piperidine Modifications: N-methylation of the piperidine ring reduces basicity, altering pharmacokinetic profiles .
  • Bioisosteric Replacements: Replacing the benzoyl group with thiophene or furan rings (e.g., as in ) can modulate selectivity for specific targets .

What computational strategies are effective for modeling interactions with biological targets?

Q. Advanced

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses against homology models of targets (e.g., Akt kinase) .
  • Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess stability of binding conformations .
  • Free Energy Perturbation (FEP): Quantify the impact of substituent changes (e.g., -Cl vs. -OCH₃) on binding affinity .

How should crystallographic data be interpreted to resolve disorder or twinning?

Q. Advanced

  • Twinning Analysis: SHELXL’s TWIN command detects and refines twinned crystals. Use the Hooft parameter or R₁(obs) to assess data quality .
  • Disorder Modeling: For flexible groups (e.g., methylphenyl), apply PART instructions in SHELXL to refine occupancy and positional parameters .
  • Validation Tools: Check CCDC guidelines and PLATON’s ADDSYM to avoid over-interpretation of symmetry .

What pharmacokinetic properties should be prioritized in preclinical studies?

Q. Advanced

  • Permeability: Caco-2 cell assays predict intestinal absorption. Target Papp > 1×10⁻⁶ cm/s .
  • Plasma Stability: Incubate compound in plasma (human/rat) and quantify degradation via HPLC-UV .
  • CYP Inhibition: Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to assess drug-drug interaction risks .

How can analytical methods be validated for regulatory compliance?

Q. Advanced

  • Specificity: Demonstrate resolution of the compound from impurities via forced degradation studies (e.g., heat, light, pH stress) .
  • Linearity: Validate HPLC methods with R² > 0.998 across 50–150% of target concentration .
  • Robustness: Test variations in flow rate (±0.1 mL/min) and column temperature (±2°C) to ensure reproducibility .

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